molecular formula C15H22N2O B3045148 7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine CAS No. 1022963-80-9

7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine

Cat. No. B3045148
M. Wt: 246.35
InChI Key: BEWWYYAOVZMPCU-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

Into a Parr pressure reactor was added 4-(2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-morpholine (200 mg, 0.0007 mol) in methanol (6 mL, 0.1 mol). The reaction was placed under 40 psi for 10 h. HPLC indicated no starting material remaining. The reaction mixture was filtered through celite. The celite was further washed with methanol and DMF. The filtrated was concentrated in vacuo to a tannish-brown solid which was confirmed as product by both 1HNMR and LCMS. Material was carried on without further purification to give 7-Morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamine 1HNMR (400 MHz, CDCl3) δ 6.89 (d, 1H, J=7.8 Hz), 6.49 (s, 1H), 6.45 (d, 1H, J=7.8 Hz), 3.70 (broad s, 4H), 3.52 (broad s, 1H), 2.68-2.77 (m, 2H), 2.56 (broad s, 4H), 2.05 (m, 2H), 1.59 (broad s, 2H), 1.39 (m, 2H), 1.22 (m, 2H).
Name
4-(2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-morpholine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH2:12][CH:11]([N:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)[CH2:10][CH2:9][C:8]=2[CH:20]=1)([O-])=O.CO>>[N:14]1([CH:11]2[CH2:10][CH2:9][C:8]3[CH:20]=[C:4]([NH2:1])[CH:5]=[CH:6][C:7]=3[CH2:13][CH2:12]2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1

Inputs

Step One
Name
4-(2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-morpholine
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(CCC(CC2)N2CCOCC2)C1
Name
Quantity
6 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
The celite was further washed with methanol and DMF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated in vacuo to a tannish-brown solid which
CUSTOM
Type
CUSTOM
Details
Material was carried on without further purification

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1(CCOCC1)C1CCC2=C(CC1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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